molecular formula C5H13NO2S B13542468 1-(2-Aminoethanesulfinyl)-2-methoxyethane

1-(2-Aminoethanesulfinyl)-2-methoxyethane

Katalognummer: B13542468
Molekulargewicht: 151.23 g/mol
InChI-Schlüssel: VESCESDDGIQAMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminoethanesulfinyl)-2-methoxyethane is an organic compound characterized by the presence of an amino group, a sulfinyl group, and a methoxy group attached to an ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethanesulfinyl)-2-methoxyethane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroethanol and 2-aminoethanethiol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and reaction times varying from a few hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminoethanesulfinyl)-2-methoxyethane can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the desired product.

Major Products:

    Oxidation: 1-(2-Aminoethanesulfonyl)-2-methoxyethane.

    Reduction: 1-(2-Aminoethanesulfanyl)-2-methoxyethane.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethanesulfinyl)-2-methoxyethane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfonamide-based drugs.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which 1-(2-Aminoethanesulfinyl)-2-methoxyethane exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes such as sulfatases and oxidoreductases.

    Pathways Involved: The compound can modulate enzymatic activity by binding to the active site or altering the enzyme’s conformation, thereby affecting metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminoethanesulfinyl)-2-methoxyethane can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound is unique due to the presence of both an amino and a sulfinyl group, which confer specific reactivity and potential for diverse applications in various fields.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C5H13NO2S

Molekulargewicht

151.23 g/mol

IUPAC-Name

2-(2-methoxyethylsulfinyl)ethanamine

InChI

InChI=1S/C5H13NO2S/c1-8-3-5-9(7)4-2-6/h2-6H2,1H3

InChI-Schlüssel

VESCESDDGIQAMD-UHFFFAOYSA-N

Kanonische SMILES

COCCS(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.